5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-methyl-4-(4-methylphenyl)pyrimidin-5-yl]diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4/c1-11-3-5-13(6-4-11)18-17(10-21-12(2)22-18)24-23-16-8-14(19)7-15(20)9-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKSHOSICGXHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with 2-methyl-4-(4-methylphenyl)pyrimidine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The process may involve the use of solvents such as ethanol or acetic acid to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pH, and reactant concentrations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the diazenyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds with diazenyl groups exhibit significant anticancer properties. For example, studies have shown that similar diazenyl-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the 3,5-dichlorophenyl group may enhance the compound's bioactivity by improving lipophilicity and cellular uptake.
Mechanism of Action : The proposed mechanism involves the interaction of the compound with DNA or RNA synthesis pathways, potentially leading to the inhibition of cell division in malignancies.
Agrochemical Applications
Herbicide Development : The structural features of this compound suggest potential use as a herbicide. Pyrimidine derivatives are known for their ability to disrupt metabolic processes in plants. The specific substitution patterns of this compound may provide selective toxicity against certain weed species while minimizing harm to crops.
Materials Science
Dyes and Pigments : Due to its vivid coloration properties, this compound can be utilized in dye formulations. Its diazo structure allows it to form stable complexes with various substrates, making it suitable for use in textiles and coatings.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that a related diazenyl-pyrimidine compound exhibited potent cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing activity and selectivity towards cancer cells.
Case Study 2: Herbicide Efficacy
Research conducted at an agricultural university evaluated the herbicidal activity of various pyrimidine derivatives, including those similar to our compound. Results indicated that certain derivatives effectively inhibited germination and growth in specific weed species while showing low toxicity to crops.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Oxazolo[4,5-d]pyrimidine Derivatives
Compounds 1–19 from include oxazolo[4,5-d]pyrimidines substituted with phenyl, 4-methylphenyl, and other groups (e.g., halogen, nitro). Key differences from the target compound include:
- Fused Oxazole Ring : The oxazolo[4,5-d]pyrimidine scaffold introduces a fused oxazole ring, altering electronic delocalization compared to the diazenyl-linked dichlorophenyl group in the target compound.
- Substituent Positions : Derivatives such as 5-(4-methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines (compounds 1–9) feature substituents at positions 5, 2, and 7, whereas the target compound has substitutions at positions 5 (diazenyl), 2 (methyl), and 4 (4-methylphenyl) .
Thieno[2,3-d]pyrimidine Derivatives
The compound N-(3,5-dichlorophenyl)-2-[[5-(4-methylphenyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide () shares the 3,5-dichlorophenyl and 4-methylphenyl motifs but incorporates a sulfur-containing thieno ring fused to pyrimidine. Key distinctions include:
- Sulfur vs.
- Functional Groups : The sulfanyl-acetamide side chain in ’s compound may confer distinct solubility or hydrogen-bonding properties .
Molecular Weight and Formula Comparisons
A notable analog from is 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine (C₁₄H₂₀BrN₃O₃, MW = 358.24 g/mol), which nearly matches the target compound’s molecular weight (358.23 g/mol). However, their structural frameworks differ significantly:
- The target compound features a dichlorophenyl-diazenyl group and pyrimidine core, while the latter contains a bromopyrimidine and piperidine-Boc-protected amine.
Data Table: Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₇H₁₃Cl₂N₅ | 358.23 | Diazenyl linker, 3,5-dichlorophenyl, 4-methylphenyl, pyrimidine core |
| 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine | C₁₄H₂₀BrN₃O₃ | 358.24 | Bromopyrimidine, Boc-protected piperidine |
| 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidine (Compound 1) | C₁₈H₁₄N₄O | 302.33 | Fused oxazole ring, phenyl, 4-methylphenyl substituents |
| N-(3,5-Dichlorophenyl)-2-[[5-(4-methylphenyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide | C₂₁H₁₅Cl₂N₃O₂S₂ | 500.40 | Thieno-pyrimidine, sulfanyl-acetamide side chain, 3,5-dichlorophenyl |
Research Implications and Gaps
While structural comparisons highlight differences in substitution patterns and heterocyclic systems, the provided evidence lacks data on biological activity, synthetic yields, or physicochemical properties (e.g., solubility, stability). Further studies are needed to explore:
- Electronic Effects : How diazenyl vs. fused heterocyclic systems influence charge distribution and reactivity.
- Application Potential: Whether the dichlorophenyl-diazenyl motif enhances antimicrobial, anticancer, or materials science applications compared to sulfur- or oxygen-containing analogs.
Biological Activity
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine, with the CAS number 338962-05-3, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C17H13Cl2N5
- Molar Mass : 358.22 g/mol
- CAS Number : 338962-05-3
The compound is part of a larger class of diazenyl-substituted pyrimidines, which have shown various biological activities. The presence of the dichlorophenyl group is significant in enhancing the compound's interaction with biological targets.
Antitumor Activity
Research has indicated that similar compounds exhibit antitumor properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated their effectiveness against BRAF(V600E) and EGFR, which are critical in certain cancer types .
A study focusing on diazenyl derivatives reported that these compounds could induce apoptosis in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231. The combination of these compounds with standard chemotherapeutic agents like doxorubicin showed a synergistic effect, enhancing cytotoxicity and promoting cell death through apoptosis pathways .
Antimicrobial Activity
The antimicrobial properties of diazenyl derivatives have also been explored. Compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies revealed that certain derivatives possess significant antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Case Studies
- Antitumor Efficacy : A study involving the synthesis of diazenyl compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The compound was shown to induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Synergistic Effects with Doxorubicin : In a comparative study, the combination of this compound with doxorubicin resulted in enhanced cytotoxic effects against resistant breast cancer cells. This suggests potential for clinical application in overcoming drug resistance .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways and reaction conditions for preparing 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine with high yield and purity?
- Methodological Answer : The synthesis typically involves diazo coupling between a pyrimidine precursor and a 3,5-dichlorophenyldiazonium salt. Key parameters include:
- Temperature control : Maintaining 0–5°C during diazonium salt formation to prevent decomposition .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction efficiency .
- Catalysis : Acidic or basic conditions (e.g., NaNO₂/HCl for diazotization) to drive coupling reactions .
- Yield optimization : Continuous flow chemistry systems (e.g., microreactors) improve mixing and reduce side reactions, as demonstrated in analogous diazomethane syntheses .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks based on substituent-induced deshielding (e.g., diazenyl protons at δ 8.5–9.0 ppm; pyrimidine ring protons at δ 6.5–7.5 ppm) .
- IR : Identify characteristic stretches (e.g., C=N at ~1600 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated: ~385.3 g/mol) and fragmentation patterns .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer : Pyrimidine derivatives often target enzymes like dihydrofolate reductase (DHFR) via competitive inhibition.
- In vitro assays : Use recombinant DHFR with NADPH consumption monitored at 340 nm to assess inhibition kinetics .
- Molecular docking : Align the compound’s diazenyl and dichlorophenyl groups with DHFR’s active site (e.g., PDB 1U72 for homology modeling) .
Advanced Research Questions
Q. How can crystallographic studies resolve conformational ambiguities in this compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles : Between the pyrimidine core and substituents (e.g., 3,5-dichlorophenyl and 4-methylphenyl groups), which influence π-π stacking and bioactivity .
- Hydrogen bonding : Weak C–H⋯O/N interactions stabilize crystal packing, as seen in analogous N-(2-fluorophenyl)pyrimidine derivatives .
- Challenges : Polymorphism may arise; use differential scanning calorimetry (DSC) to identify stable crystalline forms .
Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic SAR : Vary substituents (e.g., replace 4-methylphenyl with methoxy or halogens) and compare IC₅₀ values against DHFR .
- Data normalization : Account for assay variability (e.g., cell-line-specific efflux pumps) using internal controls (e.g., methotrexate as a DHFR reference inhibitor) .
Q. How can computational modeling predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET prediction : Use QSAR tools (e.g., SwissADME) to estimate:
- Metabolic sites : Cytochrome P450 oxidation of methyl or diazenyl groups .
- Toxicity alerts : Structural alerts for mutagenicity (e.g., diazenyl groups) via Derek Nexus .
- MD simulations : Simulate binding to off-targets (e.g., hERG channels) to assess cardiotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
